{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate
Description
{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate is a triazine derivative featuring a 1,3,5-triazine core substituted with:
- A 3-chloro-2-methylphenyl group at position 4.
- A 4-methylpiperidine-1-carbodithioate moiety at position 2.
This compound combines the electron-deficient triazine ring with a bulky aromatic substituent and a sulfur-containing carbodithioate group, enabling diverse interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
[4-amino-6-(3-chloro-2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6S2/c1-11-6-8-25(9-7-11)18(26)27-10-15-22-16(20)24-17(23-15)21-14-5-3-4-13(19)12(14)2/h3-5,11H,6-10H2,1-2H3,(H3,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHVDLKJBUKFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=C(C(=CC=C3)Cl)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of the amino and chloro substituents. The final steps involve the attachment of the piperidine and carbodithioate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different products.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can produce various substituted triazine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
Potential medical applications include the development of new drugs targeting specific pathways. The compound’s structure allows for the design of molecules with enhanced therapeutic properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity, while the carbodithioate group can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
The table below highlights key structural and functional differences between the target compound and related triazine derivatives:
| Compound Name | Substituents | Molecular Features | Biological Activity | Key Differences |
|---|---|---|---|---|
| Target Compound | 3-Chloro-2-methylphenyl; 4-methylpiperidine-1-carbodithioate | C18H22ClN7S2 | Potential enzyme inhibition (hypothesized) | Unique chloro-methylphenyl group; carbodithioate enhances sulfur-mediated interactions |
| {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate () | 4-Methylphenyl; diethylcarbamodithioate | C16H22N6S2 | Herbicidal activity | Lacks chlorine; diethyl group reduces steric hindrance compared to piperidine |
| {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate () | 2,4-Dimethylphenyl; piperidine-1-carbodithioate | C18H23N7S2 | Enzyme inhibition (e.g., acetylcholinesterase) | Additional methyl group on phenyl ring; lower chlorine content may alter solubility |
| 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide () | Trifluoromethyl; sulfonamide | C8H7F3N4O4S2 | Antitumor, antiglaucoma | Sulfonamide groups enhance solubility; trifluoromethyl increases metabolic stability |
Key Observations :
- Chlorine Substitution : The 3-chloro group in the target compound may improve binding to hydrophobic enzyme pockets, a feature absent in methyl- or methoxy-substituted analogues .
- Carbodithioate vs.
- Phenyl Ring Modifications : The 2-methyl substituent on the phenyl ring in the target compound may reduce steric clashes compared to bulkier groups (e.g., trifluoromethyl in ) .
Functional Analogues with Different Heterocycles
| Compound Name | Core Structure | Key Features | Biological Activity | Contrast with Target Compound |
|---|---|---|---|---|
| 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone () | Quinazoline | Fluoromethyl group; aromatic substitution | Antimicrobial | Quinazoline core is less electron-deficient than triazine, altering reactivity |
| Ethyl 4-{[4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]}methyl piperazine-1-carboxylate () | Triazine with piperazine | Ethyl ester; piperazine substituent | Unknown (structural analogue) | Piperazine’s basicity vs. piperidine’s lipophilicity impacts membrane permeability |
Key Observations :
- Triazine vs. Quinazoline : The triazine core’s electron deficiency may favor interactions with nucleophilic residues in enzymes (e.g., cysteine or lysine), unlike quinazoline-based compounds .
- Piperidine vs. Piperazine: Piperidine’s non-basic nature in the target compound could improve blood-brain barrier penetration compared to piperazine derivatives .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The carbodithioate group in the target compound may act as a reactive warhead , forming covalent bonds with cysteine residues in enzymes (e.g., proteases or kinases) .
- Solubility and Bioavailability : The 3-chloro-2-methylphenyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to sulfonamide-containing analogues .
- Synthetic Flexibility : The triazine core allows modular substitution, as demonstrated in , where varying amines (e.g., piperidine, morpholine) are introduced to tune activity .
Biological Activity
The compound {4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate is a member of the triazine family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 380.5 g/mol. The structural elements include a triazine core, a piperidine moiety, and a carbodithioate functional group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds within the triazine class exhibit significant antitumor properties. For instance, derivatives similar to the compound have been shown to inhibit key oncogenic pathways, including those involving BRAF and EGFR. A study demonstrated that triazine derivatives could effectively induce apoptosis in various cancer cell lines, suggesting potential use in cancer therapy .
Antimicrobial Properties
The antimicrobial efficacy of triazine derivatives has also been documented. In vitro assays revealed that certain compounds demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that triazine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea levels in patients with kidney dysfunction .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key findings include:
- Substituent Effects : The presence of halogen substituents (e.g., chlorine) on the phenyl ring enhances antitumor activity.
- Piperidine Moiety : The piperidine component contributes to increased binding affinity to target enzymes, enhancing inhibitory effects.
- Carbodithioate Group : This functional group is associated with improved solubility and bioavailability, making it a favorable addition for pharmacological applications.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Enzymes |
|---|---|---|
| Antitumor | Moderate to High | Various cancer cell lines |
| Antimicrobial | Moderate | Staphylococcus aureus, E. coli |
| Enzyme Inhibition | High | Acetylcholinesterase, Urease |
Case Study 1: Antitumor Efficacy
In a controlled study, a series of triazine derivatives were tested against MCF-7 breast cancer cells. Results indicated that compounds with chlorinated phenyl groups exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis. This suggests that modifications to the phenyl group can enhance antitumor efficacy .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial properties of various triazine derivatives against common pathogens. The results showed that compounds with a piperidine ring demonstrated enhanced activity against Escherichia coli, attributed to their ability to penetrate bacterial membranes effectively .
Q & A
Basic: What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?
Answer:
The compound is synthesized via multi-step routes involving:
Core triazine formation : Condensation of cyanuric chloride with 3-chloro-2-methylaniline under alkaline conditions (0–5°C, acetone/water solvent) to form the triazine core .
Functionalization : Introduction of the 4-methylpiperidine-1-carbodithioate group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
Purification : Column chromatography or recrystallization (ethanol/water) to achieve >95% purity .
Critical conditions : Temperature control (<5°C for amine coupling), pH adjustment (NaOH for deprotonation), and solvent selection (polar aprotic solvents for stability) .
Advanced: How can synthetic yield be optimized while minimizing byproducts?
Answer:
Use a Design of Experiments (DOE) approach:
- Variables : Reaction time (12–24 hr), molar ratios (1:1.2 for amine:triazine), and solvent polarity (DMF vs. THF).
- Response surface modeling identifies optimal conditions. For example, reports 79.7% yield using 1,4-dioxane and triethylamine at 75–80°C .
- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or employ flow chemistry for precise control .
Basic: What characterization techniques validate the compound’s structural integrity?
Answer:
- NMR spectroscopy : Confirm substituent positions (e.g., 1H NMR δ 6.5–7.2 ppm for aromatic protons; δ 3.5–4.0 ppm for piperidine-CH2) .
- Mass spectrometry : Exact mass matching (e.g., [M+H]+ ~402.6 g/mol as per ) .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced: How can spectral ambiguities (e.g., overlapping NMR signals) be resolved?
Answer:
- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and resolve aromatic/piperidine signal overlap .
- Isotopic labeling : Use 15N-labeled triazine precursors to track nitrogen environments .
- Computational modeling : DFT-based chemical shift prediction (e.g., Gaussian09) to cross-validate experimental data .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme inhibition : Measure IC50 against kinases (e.g., EGFR) via fluorescence polarization .
- Protein binding : Surface Plasmon Resonance (SPR) to quantify binding affinity (KD) for targets like tubulin .
- Antimicrobial activity : Broth microdilution assay (MIC determination) per CLSI guidelines .
Advanced: How can contradictory bioactivity data across analogs be rationalized?
Answer:
- Structural analogs analysis : Compare substituent effects (e.g., 4-fluoro vs. 4-chloro aryl groups alter logP and target binding; see table below) .
- 3D-QSAR modeling : Map steric/electronic fields to explain activity variations (e.g., used CoMFA for antileukemic activity prediction) .
| Substituent (R-group) | logP | IC50 (μM) vs. EGFR |
|---|---|---|
| 4-Fluorophenyl | 2.1 | 0.45 |
| 4-Chlorophenyl | 2.5 | 0.78 |
| 4-Methoxyphenyl | 1.8 | 1.20 |
Basic: How does the carbodithioate group influence stability under physiological conditions?
Answer:
- Hydrolysis susceptibility : The dithiocarbamate group degrades in acidic media (pH <5) via protonation of the sulfur atoms.
- Stabilization strategies : Formulate as lyophilized powders or use cyclodextrin encapsulation to prolong half-life in PBS (pH 7.4) .
Advanced: What analytical methods track degradation pathways?
Answer:
- HPLC-MS/MS : Identify degradation products (e.g., thiourea derivatives from dithiocarbamate cleavage) .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor via UPLC-PDA .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and fume hood use due to potential dermal/ocular toxicity .
- Storage : −20°C under argon to prevent oxidation of the dithiocarbamate group .
Advanced: How can in silico models predict metabolite toxicity?
Answer:
- ADMET prediction : Use tools like ADMETlab 2.0 to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation).
- Derek Nexus : Flag structural alerts (e.g., thiourea metabolites linked to hepatotoxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
